molecular formula C17H25NO2 B1621998 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid CAS No. 872991-72-5

1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid

Cat. No.: B1621998
CAS No.: 872991-72-5
M. Wt: 275.4 g/mol
InChI Key: ZDDQVNMLECIPQP-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C17H25NO2 . It has an average mass of 275.386 Da and a monoisotopic mass of 275.188538 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a carboxylic acid group and a tert-butylbenzyl group . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds may undergo reactions such as the Knoevenagel condensation . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .

Scientific Research Applications

Synthesis and Structural Studies

Metal-Organic Frameworks (MOFs)

A study by Gu et al. (2018) explored the use of ether-bridged tricarboxylic acids in the synthesis of novel cadmium(ii) metal-organic architectures. These compounds exhibit structural diversity, dimensionality, and intricate topologies, making them promising materials for applications in luminescence and photocatalysis, such as the degradation of organic dye pollutants (Gu et al., 2018).

Crystal Structure Analysis

Sanjeevarayappa et al. (2015) characterized a compound structurally similar to "1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid," highlighting its potential in forming three-dimensional architectures through weak intermolecular interactions. This study underscores the importance of such compounds in developing materials with specific molecular configurations for targeted applications (Sanjeevarayappa et al., 2015).

Biomedical Applications

Chelating Agents

McMurry et al. (1992) detailed the synthesis of bifunctional tetraaza macrocycles, which are crucial for developing chelating agents used in medical imaging and therapy. The versatility of compounds similar to "this compound" in forming macrocyclic amines highlights their potential in creating novel chelators (McMurry et al., 1992).

Chemical Synthesis

Asymmetric Synthesis

Passarella et al. (2005) demonstrated the use of enantiomers of a related compound in the asymmetric synthesis of biologically active alkaloids. This showcases the potential of "this compound" in synthesizing complex molecules, which could have applications in pharmaceutical development (Passarella et al., 2005).

Materials Science

Polymer Synthesis

Hsiao et al. (2000) explored the synthesis of ortho-linked polyamides using bis(ether-carboxylic acid) derived from 4-tert-butylcatechol. This study illustrates the role of compounds like "this compound" in developing new polymeric materials with potential applications in high-performance plastics and fibers (Hsiao et al., 2000).

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-17(2,3)15-6-4-13(5-7-15)12-18-10-8-14(9-11-18)16(19)20/h4-7,14H,8-12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDQVNMLECIPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403483
Record name 1-[(4-tert-Butylphenyl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872991-72-5
Record name 1-[(4-tert-Butylphenyl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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